molecular formula C10H9BrO3 B1331189 3-Bromo-4-oxo-4-phenylbutanoic acid CAS No. 53515-22-3

3-Bromo-4-oxo-4-phenylbutanoic acid

Cat. No.: B1331189
CAS No.: 53515-22-3
M. Wt: 257.08 g/mol
InChI Key: VPUHMOLSUUYGEJ-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Carbonyl Compounds and β-Keto Acids as Versatile Synthons

Halogenated carbonyl compounds and β-keto acids are two classes of molecules that individually serve as powerful tools for synthetic chemists. Halogenation at the alpha-position of a carbonyl compound, such as a ketone or an aldehyde, transforms the typically nucleophilic α-carbon into an electrophilic site. fiveable.meyoutube.com This reversal of reactivity, or umpolung, opens up a wide range of possibilities for forming new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions. youtube.com The introduction of a halogen atom significantly enhances the reactivity of the carbonyl compound, making it a valuable intermediate for further molecular transformations. fiveable.me

On the other hand, β-keto acids are organic compounds that feature a ketone group at the beta-position relative to a carboxylic acid. ucla.edulibretexts.org This structural arrangement confers unique reactivity; for instance, they are known to undergo facile thermal decarboxylation. wikipedia.org β-Keto acids and their corresponding esters are fundamental intermediates in numerous organic synthesis strategies, often prepared through reactions like the Claisen condensation. wikipedia.orgfiveable.me Their utility lies in their capacity to serve as precursors for a wide array of more complex molecules, including natural products and biologically relevant compounds. rsc.org

The combination of these two functionalities in one molecule, as seen in α-bromo-β-keto acids, creates a highly versatile synthon. These molecules possess both an electrophilic α-carbon due to the bromine atom and the characteristic reactivity of a β-keto acid. This dual reactivity allows for a diverse range of synthetic manipulations, making them highly sought-after intermediates in the construction of complex molecular frameworks.

Significance of 3-Bromo-4-oxo-4-phenylbutanoic acid as a Key Intermediate

This compound is a prime example of an α-bromo-β-keto acid that serves as a crucial intermediate in multi-step organic syntheses. Its structure incorporates the key reactive sites: an electrophilic carbon alpha to the ketone and a carboxylic acid beta to the same ketone. This specific arrangement allows for sequential or tandem reactions to build molecular complexity efficiently.

The synthesis of this compound can be achieved through the bromination of the corresponding aryl ketoacid, 4-oxo-4-phenylbutanoic acid. chemicalbook.com A general method involves dissolving the ketoacid in a solvent like dichloromethane, cooling the mixture, and adding bromine dropwise to achieve the alpha-bromination. chemicalbook.com

The significance of this compound lies in its utility as a precursor for various heterocyclic and polyfunctional compounds. For instance, it is a documented starting material in the synthesis of complex triazolo-thiadiazine derivatives, which are scaffolds of interest in medicinal chemistry. lookchem.com The electrophilic center allows for reactions with nucleophiles, while the keto and acid functionalities can participate in cyclization or condensation reactions.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 53515-22-3 sigmaaldrich.comchemicalbook.com
Molecular Formula C₁₀H₉BrO₃ sigmaaldrich.comchemicalbook.com
Molecular Weight 257.08 g/mol chemicalbook.com
Melting Point 121-124 °C chemicalbook.com

Overview of Contemporary Research Endeavors Related to this compound

Current research continues to leverage the unique reactivity of this compound and related α-bromo-β-keto acids. A significant area of application is in the construction of complex heterocyclic systems. For example, research has demonstrated its use in the synthesis of 2-(3-(4-Ethoxy-3,5-dimethoxyphenyl)-6-phenyl-7H- ucla.edufiveable.mechemicalbook.comtriazolo[3,4-b] ucla.eduwikipedia.orgchemicalbook.comthiadiazin-7-yl)acetic acid. lookchem.com In this synthesis, this compound reacts with a substituted 4-amino-5-phenyl-2,4-dihydro- ucla.edufiveable.mechemicalbook.comtriazole-3-thione, where the bromo-keto-acid moiety is essential for forming the fused thiadiazine ring system. lookchem.com

The reactivity of the α-bromo ketone functionality is also exploited in the synthesis of α,β-unsaturated ketones. While not a direct application of the acid itself, the α-bromo ketone moiety within the molecule is a key precursor for dehydrobromination reactions, typically using a non-nucleophilic base like pyridine, to introduce a carbon-carbon double bond conjugated with the carbonyl group. libretexts.org This transformation is a fundamental step in the synthesis of many biologically active compounds and natural products.

Furthermore, the general class of β-keto acids is being extensively investigated in asymmetric catalysis. rsc.org These compounds can serve as pronucleophiles in enantioselective reactions, where the decarboxylation step drives the reaction forward irreversibly. rsc.org While specific contemporary research focusing solely on the asymmetric applications of this compound is not widely documented in general literature, the principles suggest its potential as a substrate in such advanced synthetic methodologies, paving the way for future research endeavors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-oxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8(6-9(12)13)10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUHMOLSUUYGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53515-22-3
Record name 53515-22-3
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Elucidation of Reactivity and Mechanistic Pathways of 3 Bromo 4 Oxo 4 Phenylbutanoic Acid

Reactions Involving the α-Bromine Functionality

The bromine atom, being an effective leaving group and positioned alpha to an electron-withdrawing carbonyl group, renders the α-carbon highly electrophilic. This structural feature is central to a range of chemical transformations.

Nucleophilic Substitution (SN2) Reactions at the α-Carbon

The α-carbon in 3-Bromo-4-oxo-4-phenylbutanoic acid is highly susceptible to attack by nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govjove.com The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it a prime target for a wide array of nucleophiles. fiveable.me This reactivity is generally higher than that of a typical secondary alkyl bromide due to the electronic activation by the ketone. nih.gov

The reaction proceeds via a backside attack of the nucleophile on the α-carbon, leading to the displacement of the bromide ion in a single, concerted step. This results in the formation of a new carbon-nucleophile bond with an inversion of stereochemistry if the α-carbon is chiral.

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of substituted products. The use of less basic nucleophiles is generally preferred to avoid competing elimination reactions. jove.com

Table 1: Examples of Nucleophilic Substitution Reactions at the α-Carbon

NucleophileReagent ExampleProduct
Hydroxide (B78521)Sodium Hydroxide3-Hydroxy-4-oxo-4-phenylbutanoic acid
AlkoxideSodium Methoxide3-Methoxy-4-oxo-4-phenylbutanoic acid
ThiolateSodium Thiophenoxide3-(Phenylthio)-4-oxo-4-phenylbutanoic acid
AmineAmmonia3-Amino-4-oxo-4-phenylbutanoic acid
AzideSodium Azide3-Azido-4-oxo-4-phenylbutanoic acid

Note: The reactions presented in this table are illustrative of the expected reactivity of this compound based on the known chemistry of α-bromoketones. Specific reaction conditions and yields would require experimental validation.

Elimination Reactions (E2) Leading to Unsaturated Derivatives

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to yield α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.org This reaction involves the abstraction of a proton from the carbon adjacent to the carbonyl group (the α'-position) by the base, followed by the simultaneous elimination of the bromide ion.

The use of a sterically hindered base, such as pyridine, is often employed to favor elimination over substitution. libretexts.org The resulting product, 4-oxo-4-phenylbut-2-enoic acid, is a conjugated system and a valuable synthetic intermediate.

Table 2: Bases for E2 Elimination and the Resulting Product

BaseProduct
Pyridine4-Oxo-4-phenylbut-2-enoic acid
1,8-Diazabicycloundec-7-ene (DBU)4-Oxo-4-phenylbut-2-enoic acid
Triethylamine4-Oxo-4-phenylbut-2-enoic acid

Note: The efficiency of the elimination reaction is dependent on the base strength and steric hindrance. The data is representative of typical E2 reactions of α-haloketones.

Favorskii-type Rearrangements and Related Transformations

A characteristic reaction of α-haloketones bearing an enolizable α'-hydrogen, such as this compound, is the Favorskii rearrangement. wikipedia.orgorganicreactions.orgadichemistry.com This reaction is typically initiated by a base, such as a hydroxide or alkoxide ion. The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate.

The base first abstracts an acidic proton from the α'-carbon to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine, displacing the bromide and forming a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base (e.g., hydroxide) on the carbonyl carbon of the cyclopropanone leads to the opening of the strained three-membered ring to give a more stable carbanion, which is then protonated to yield the rearranged carboxylic acid derivative. adichemistry.com

In the case of this compound, treatment with a base like sodium hydroxide would be expected to yield a derivative of phenylsuccinic acid.

Organometallic Cross-Coupling Reactions at the α-Bromo Position

The α-bromo position of this compound can participate in organometallic cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. These reactions typically involve a transition-metal catalyst, such as palladium or nickel, and an organometallic reagent. nih.govopenstax.org

For instance, in a Suzuki-type coupling, a boronic acid derivative could be coupled with the α-bromo position in the presence of a palladium catalyst and a base. libretexts.org Similarly, Negishi couplings utilizing organozinc reagents are also a viable strategy. acs.org These methods provide a powerful tool for the α-arylation or α-alkylation of the ketone.

Table 3: Potential Organometallic Cross-Coupling Reactions

Coupling ReactionOrganometallic ReagentCatalyst SystemProduct Type
Suzuki CouplingPhenylboronic acidPd(PPh3)4, Na2CO3α-Aryl ketone
Negishi CouplingPhenylzinc chlorideNiCl2(dppp)α-Aryl ketone
Stille CouplingPhenyltributyltinPd(PPh3)4α-Aryl ketone

Note: The success and efficiency of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. The presented reactions are hypothetical examples.

Reactivity of the Ketone Moiety

The carbonyl group of the ketone in this compound is an electrophilic center and can undergo nucleophilic addition reactions.

Nucleophilic Addition Reactions to the Carbonyl Group (e.g., Reduction to Halohydrins)

The ketone functionality can be selectively reduced to a secondary alcohol using various reducing agents. This transformation, when applied to an α-haloketone, results in the formation of a halohydrin. libretexts.org The choice of reducing agent is crucial to avoid the reduction of the carboxylic acid and the cleavage of the carbon-bromine bond.

Reagents such as sodium borohydride (B1222165) (NaBH4) are often suitable for this purpose. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. The product of such a reduction would be 3-bromo-4-hydroxy-4-phenylbutanoic acid. These halohydrins are versatile synthetic intermediates.

Table 4: Reduction of the Ketone Moiety

Reducing AgentProduct
Sodium borohydride (NaBH4)3-Bromo-4-hydroxy-4-phenylbutanoic acid
Lithium aluminium hydride (LiAlH4)Likely over-reduction to the diol

Note: The chemoselectivity of the reduction depends on the reactivity of the reducing agent. NaBH4 is generally more selective for ketones in the presence of carboxylic acids compared to the more powerful LiAlH4.

Condensation and Cyclization Reactions Utilizing the Ketone

The ketone functionality in this compound is a key site for condensation and cyclization reactions, leading to the formation of various heterocyclic systems. A prominent example is the synthesis of pyridazinones. The reaction of a γ-keto acid with hydrazine (B178648) hydrate (B1144303) is a well-established method for constructing the 4,5-dihydropyridazin-3(2H)-one ring system. nih.govresearchgate.net In the case of this compound, the reaction with hydrazine would involve the initial formation of a hydrazone at the ketonic carbonyl, followed by an intramolecular cyclization through the attack of the terminal nitrogen of the hydrazine onto the carboxylic acid group, ultimately yielding 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives. nih.govresearchgate.net The presence of the bromine atom at the α-position can influence the reactivity and potentially lead to subsequent elimination or substitution reactions.

Reactant 1Reactant 2ProductReaction TypeReference
4-Oxo-4-phenylbutanoic acid derivativeHydrazine hydrate6-Phenyl-4,5-dihydropyridazin-3(2H)-one derivativeCondensation-Cyclization nih.govresearchgate.net
4-Methyl-ω-bromoacetophenone cyanoacetylhydrazoneHydrazine hydrate4-Methyl-ω-hydrazinoacetophenonecyanoacetylhydrazoneNucleophilic Substitution nih.gov

Furthermore, the ketone can participate in other classical cyclization reactions. For instance, while not a direct reaction of the ketone, the related 1,4-dicarbonyl compounds are precursors for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes. nih.gov Although this compound is a 1,3-dicarbonyl precursor, its derivatives could potentially be transformed into 1,4-dicarbonyl systems to undergo such cyclizations.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group in this compound offers another avenue for chemical modification, including esterification, amidation, and anhydride (B1165640) formation, as well as decarboxylation.

Esterification of carboxylic acids is a fundamental transformation. While specific studies on the esterification of this compound are not abundant in the readily available literature, the principles of Fischer-Speier esterification suggest that it can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst. The formation of esters from a carboxylic acid and an alcohol is a reversible reaction, and to drive the equilibrium towards the product, water or the ester is typically removed as it is formed. mdpi.com

Amidation of the carboxylic acid group can be achieved by reacting it with an amine, often activated by a coupling agent or by converting the carboxylic acid to a more reactive derivative like an acid chloride. Copper-catalyzed amination of bromobenzoic acids has been reported, suggesting that under specific conditions, the carboxylic acid could be converted to an amide even in the presence of the bromo substituent. wikipedia.org The reaction of 2-bromobenzoic acid with various aliphatic and aromatic amines in the presence of a copper catalyst has been shown to produce N-alkyl and N-aryl anthranilic acid derivatives in good yields. wikipedia.org

The formation of an acid anhydride from this compound could be envisioned through either intermolecular dehydration of two molecules of the carboxylic acid or through an intramolecular cyclization to form a cyclic anhydride. However, the formation of a stable cyclic anhydride is unlikely due to the ring strain it would entail. Intermolecular anhydride formation would require harsh dehydrating conditions.

Starting MaterialReagentProduct TypeKey TransformationReference
Carboxylic AcidAlcohol (in acid)EsterEsterification mdpi.com
2-Bromobenzoic AcidAmine (with Cu catalyst)N-Substituted Anthranilic AcidAmidation wikipedia.org

As a β-keto acid, this compound is prone to decarboxylation upon heating. This reaction proceeds through a cyclic six-membered transition state, where the carboxylic acid proton is transferred to the keto group, leading to the formation of an enol intermediate and the release of carbon dioxide. The enol then tautomerizes to the more stable keto form. The expected product of the decarboxylation of this compound would be 1-bromo-3-phenylpropan-2-one. This process of removing a molecule of CO2 from a carboxylic acid is a common synthetic strategy. mdpi.com

Complex Reaction Sequences and Cascade Processes

The multiple functional groups in this compound allow for its participation in complex reaction sequences and cascade processes, where multiple bonds are formed in a single operation.

The combination of the α-halo ketone and carboxylic acid functionalities allows for tandem reactions. For example, a reaction with a dinucleophile could first involve the substitution of the bromine atom, followed by an intramolecular reaction with the carboxylic acid group to form a heterocyclic ring. While specific examples with this compound are not prevalent in the literature, the reaction of cyanoacetylhydrazine with ω-bromoacetophenones to form various heterocyclic derivatives illustrates the potential for such tandem processes. nih.gov

The α-bromo ketone moiety is a versatile handle for various coupling reactions. The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of a rearranged carboxylic acid derivative via a cyclopropanone intermediate. wikipedia.org The treatment of this compound with a base like sodium hydroxide could potentially lead to a phenyl-substituted cyclopropanecarboxylic acid derivative.

Palladium-catalyzed cross-coupling reactions such as the Sonogashira and Heck reactions are powerful tools for C-C bond formation. The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. libretexts.orgresearchgate.net While typically applied to aryl and vinyl halides, the reactivity of the α-bromo ketone could potentially be exploited in similar coupling reactions under specific conditions. The Heck reaction, the coupling of an unsaturated halide with an alkene, is another possibility, although less common for α-halo ketones compared to aryl or vinyl halides.

Reaction NameSubstrate TypeReagentProduct TypeKey FeatureReference
Favorskii Rearrangementα-Halo KetoneBase (e.g., NaOH)Carboxylic Acid DerivativeRing contraction or rearrangement wikipedia.org
Sonogashira CouplingAryl/Vinyl HalideTerminal Alkyne, Pd catalyst, Cu co-catalystAlkyne-substituted compoundC(sp)-C(sp2) bond formation libretexts.orgresearchgate.net
Heck ReactionUnsaturated HalideAlkene, Pd catalystSubstituted AlkeneC-C bond formation at an sp2 carbon

Kinetic and Thermodynamic Studies of Reactions

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding its reaction mechanisms and predicting its behavior in various chemical transformations. Although direct studies on this specific compound are limited, a wealth of information on the parent compound, 4-oxo-4-phenylbutanoic acid, and its derivatives provides a solid foundation for discussion.

Oxidation Kinetics and Proposed Mechanisms (e.g., with Acid Bromate (B103136), Fluorochromates)

The oxidation of 4-oxo acids has been a subject of considerable interest, with studies employing a range of oxidizing agents. Research on 4-oxo-4-phenylbutanoic acid indicates that its oxidation by various reagents, including N-halo compounds and chromium(VI) reagents, is mechanistically similar. derpharmachemica.come-journals.inorientjchem.org

A common feature of these oxidation reactions is their dependence on an acidic medium. derpharmachemica.come-journals.inorientjchem.org The reaction kinetics are typically first order with respect to the oxidant, the substrate (the oxo acid), and the acid catalyst. derpharmachemica.come-journals.inorientjchem.org A proposed mechanism for the oxidation of 4-oxo-4-phenylbutanoic acid by N-bromoanisamide suggests the involvement of the enol form of the acid as the reactive species. derpharmachemica.com The reaction is believed to proceed through the formation of a protonated oxidant which then attacks the enol, leading to the eventual cleavage of the molecule. derpharmachemica.com

Similarly, studies on the oxidation of 4-oxo-4-phenylbutanoic acid by fluorochromates, such as tripropylammonium (B8586437) fluorochromate and benzimidazolium fluorochromate, also point to a mechanism involving the enol intermediate. orientjchem.orgscholarsresearchlibrary.com The reaction rate is enhanced by the presence of an acid catalyst, which facilitates the formation of a more potent protonated chromate (B82759) species and also catalyzes the enolization of the keto acid. orientjchem.orgscholarsresearchlibrary.com

While no specific studies on the oxidation of this compound by acid bromate were found, it is reasonable to hypothesize that the mechanism would follow a similar pathway, proceeding through the enol form of the acid. The presence of the electron-withdrawing bromine atom at the 3-position would likely influence the rate of enolization and the subsequent steps of the oxidation, a factor that warrants specific experimental investigation.

Influence of Substituent Effects on Reaction Rates

The electronic nature of substituents on the aromatic ring of 4-oxo-4-arylbutanoic acids has a discernible impact on their oxidation rates. Studies on the oxidation of para-substituted 4-oxo-4-phenylbutanoic acids have shown that electron-donating groups on the phenyl ring accelerate the reaction, while electron-withdrawing groups have a retarding effect. This suggests the development of a positive charge in the transition state of the reaction.

For instance, in the oxidation by N-bromophthalimide, the order of reactivity for various substituents on the phenyl ring was found to be: 4-methoxy > 4-methyl > 4-phenyl > 4-H > 4-Cl > 4-Br > 3-NO2. This trend is consistent with a mechanism where the rate-determining step involves an electrophilic attack on the substrate.

Enolization Kinetics and its Role in Reactivity

The enolization of β-keto acids is a critical step in many of their reactions, particularly in oxidation. Kinetic studies on 4-oxo-4-phenylbutanoic acid have consistently indicated that the oxidation proceeds via its enol form. derpharmachemica.comorientjchem.orgscholarsresearchlibrary.com The rate of enolization is often the rate-determining step, and it is known to be catalyzed by both acids and bases.

In acidic conditions, the enolization is facilitated by the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. The rate of enolization of 4-oxo-4-phenylbutanoic acid has been found to be dependent on the concentration of the acid catalyst. derpharmachemica.comorientjchem.org

Stereochemical Aspects of Reactions with this compound (if chiral derivatives are relevant)

The presence of a bromine atom at the 3-position of 4-oxo-4-phenylbutanoic acid introduces a chiral center, making the molecule exist as a pair of enantiomers. Consequently, reactions involving this compound could exhibit stereochemical preferences, leading to the formation of diastereomeric or enantiomerically enriched products.

However, a thorough review of the scientific literature did not yield any studies specifically investigating the stereochemical aspects of reactions involving this compound or its chiral derivatives. Research in this area would be of significant interest to the fields of asymmetric synthesis and medicinal chemistry, where the stereochemistry of a molecule can have a profound impact on its biological activity. Future studies could explore stereoselective reductions of the keto group or nucleophilic substitution reactions at the chiral center, potentially leading to the synthesis of novel and stereochemically defined compounds.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Oxo 4 Phenylbutanoic Acid and Its Synthetic Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-Bromo-4-oxo-4-phenylbutanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its covalent framework and stereochemistry.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for establishing the proton-proton coupling networks within the molecule. It is expected to show a clear correlation between the proton at the C3 position (the methine proton) and the diastereotopic protons of the C2 methylene (B1212753) group. This would appear as a cross-peak connecting the signals of H3 and the two H2 protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HMQC spectrum would definitively assign the carbon signals for C2 and C3 by correlating them with their attached protons. The aromatic protons would also show correlations to their respective carbon atoms in the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for piecing together the molecular skeleton. Key expected HMBC correlations for this compound are outlined in the table below. These correlations would unambiguously connect the phenyl ring, the ketone carbonyl, the aliphatic chain, and the carboxylic acid group.

| Predicted HMBC Correlations for this compound | | :--- | :--- | | Proton(s) | Correlated Carbon(s) | | Aromatic Protons | Phenyl carbons, Ketone Carbonyl (C4) | | H3 (Methine) | C2, C4, Carboxyl Carbonyl (C1) | | H2 (Methylene) | C1, C3, C4 |

Conformational Analysis using Variable Temperature NMR and Coupling Constants

The acyclic nature of this compound allows for free rotation around its single bonds, leading to a variety of possible conformations in solution. edurev.inlibretexts.orgchemistrysteps.com The study of these conformations can be approached using variable temperature (VT) NMR and analysis of vicinal coupling constants (³J).

By recording ¹H NMR spectra at different temperatures, changes in the populations of different conformers can be observed. This may manifest as changes in chemical shifts and, more significantly, in the averaged coupling constants. At lower temperatures, the molecule may favor a particular low-energy conformation, leading to a sharpening of signals and a more defined set of coupling constants.

The magnitude of the vicinal coupling constant between the H3 proton and the two H2 protons (³JH2-H3) is dependent on the dihedral angle between these protons, as described by the Karplus equation. By analyzing these coupling constants, it is possible to infer the preferred staggered conformations (anti or gauche) around the C2-C3 bond. For instance, a larger coupling constant would suggest a more anti-periplanar arrangement of the coupled protons.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of chemical bonds. FT-IR and Raman spectroscopy are complementary techniques that are highly effective for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. The carboxylic acid functional group will give rise to a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. libretexts.orgechemi.comspectroscopyonline.com The carbonyl (C=O) stretching vibrations will also be prominent. Due to the presence of two carbonyl groups in different chemical environments (ketone and carboxylic acid), two distinct C=O stretching bands are anticipated. The ketonic carbonyl, being conjugated with the phenyl ring, would likely appear at a lower wavenumber (around 1685 cm⁻¹) compared to the carboxylic acid carbonyl (around 1710 cm⁻¹). edurev.in

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The aromatic ring vibrations of the phenyl group are expected to produce strong signals in the Raman spectrum. researchgate.netspiedigitallibrary.orgacs.org The C=O stretching vibrations would also be observable, though typically weaker than in the IR spectrum. The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum.

| Predicted Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Carboxylic Acid | O-H stretch (hydrogen-bonded) | 3300 - 2500 (broad) | | Aromatic C-H | C-H stretch | 3100 - 3000 | | Aliphatic C-H | C-H stretch | 2990 - 2850 | | Ketone C=O | C=O stretch (conjugated) | ~1685 | | Carboxylic Acid C=O | C=O stretch | ~1710 | | Aromatic C=C | C=C stretch | 1600 - 1450 | | Carboxylic Acid | C-O stretch | 1320 - 1210 | | Alkyl Halide | C-Br stretch | 690 - 550 |

Mass Spectrometry for Fragmentation Pattern Elucidation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound, electron ionization (EI) mass spectrometry would be expected to produce a series of characteristic fragments.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak (M⁺) and any bromine-containing fragment ions will appear as a pair of peaks (an M and M+2 peak) of roughly equal intensity. This isotopic signature is a clear indicator of the presence of a single bromine atom in the ion.

The fragmentation of this compound is likely to be directed by its functional groups. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation pathway for ketones and carboxylic acids. youtube.comyoutube.commiamioh.edu This could lead to the loss of various radical species.

| Predicted Key Fragment Ions in the Mass Spectrum of this compound | | :--- | :--- | | m/z (mass-to-charge ratio) | Possible Fragment Structure/Identity | | 256/258 | [M]⁺, Molecular ion | | 183 | [M - Br]⁺ | | 105 | [C₆H₅CO]⁺, Benzoyl cation | | 77 | [C₆H₅]⁺, Phenyl cation | | 45 | [COOH]⁺ |

Note: The m/z values are based on the ⁷⁹Br isotope for simplicity. The corresponding ⁸¹Br fragments would appear at m/z + 2.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While no specific crystal structure of this compound has been reported in the crystallographic databases, we can anticipate some of its solid-state features based on the structures of related compounds.

If suitable single crystals of this compound could be grown, X-ray diffraction analysis would be expected to reveal a structure significantly influenced by intermolecular hydrogen bonding between the carboxylic acid groups. Carboxylic acids commonly form hydrogen-bonded dimers in the solid state. This would likely be a dominant feature in the crystal packing.

Furthermore, the analysis would provide precise measurements of all bond lengths and angles, confirming the connectivity established by NMR and other spectroscopic methods. The conformation of the butanoic acid chain in the solid state would also be determined, revealing the dihedral angles between the phenyl group, the carbonyl group, and the aliphatic chain. This information is invaluable for understanding the steric and electronic properties of the molecule in a fixed state.

Theoretical and Computational Investigations of 3 Bromo 4 Oxo 4 Phenylbutanoic Acid

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, bonding, and reactivity of molecules. For 3-bromo-4-oxo-4-phenylbutanoic acid, such calculations would provide fundamental insights into its behavior. However, specific DFT studies detailing the electronic properties of this exact molecule are not prevalent in the searched literature. General principles and studies on analogous compounds, such as other bromo-substituted benzoic acids or keto acids, suggest that the presence of the bromine atom, the carbonyl group, and the carboxylic acid function would significantly influence the molecule's electronic distribution and reactivity. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

For this compound, a molecular orbital analysis would likely show the HOMO localized on the phenyl ring and the oxygen atoms of the carboxyl and carbonyl groups, which are electron-rich regions. The LUMO would likely be distributed over the carbonyl carbon and the carbon atom bearing the bromine, indicating these as potential sites for nucleophilic attack. While specific energy values for this compound are not available, related computational studies on other molecules show how such analyses are performed to predict reactivity. mdpi.com

Table 1: Illustrative Data Table for HOMO-LUMO Analysis (Hypothetical) Note: The following data is hypothetical and for illustrative purposes only, as specific calculations for this compound were not found.

Parameter Energy (eV)
HOMO Energy -7.25
LUMO Energy -1.50

Charge distribution analysis provides insight into the partial charges on each atom within a molecule, revealing its polarity and electrostatic potential. Methods like Mulliken population analysis or mapping the electrostatic potential (ESP) onto the electron density surface are used.

In this compound, an ESP map would be expected to show negative potential (red/yellow) around the electronegative oxygen and bromine atoms, identifying them as sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms, particularly the acidic proton of the carboxyl group. Mulliken charge analysis would quantify these partial charges. While specific charge data is not published, the principles of electronegativity would dictate this general distribution.

Chemical Potential (μ) indicates the tendency of electrons to escape from a system.

Chemical Hardness (η) measures the resistance to change in electron distribution. A smaller HOMO-LUMO gap generally corresponds to a "softer," more reactive molecule.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Calculations on similar organic molecules suggest that the presence of electron-withdrawing groups like the carbonyl and bromo groups would classify this compound as a moderate to strong electrophile. researchgate.netmdpi.com

Table 2: Illustrative Reactivity Descriptors (Hypothetical) Note: The following data is hypothetical and for illustrative purposes only, as specific calculations for this compound were not found.

Descriptor Value (eV)
Chemical Potential (μ) -4.375
Chemical Hardness (η) 2.875

Conformational Analysis and Energy Landscapes from Computational Models

This compound has several rotatable bonds, leading to various possible conformations. Computational modeling can be used to perform a systematic search for different conformers, calculate their relative energies, and identify the most stable, low-energy structures. This analysis is critical for understanding how the molecule's shape influences its physical properties and biological activity. The energy landscape would reveal the energy barriers between different conformations. No specific conformational analysis studies for this molecule were identified in the literature search.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

Computational methods can predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.

NMR: Gauge-Independent Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts. Predictions for this compound would show characteristic signals for the aromatic protons, the diastereotopic methylene (B1212753) protons, and the methine proton adjacent to the bromine atom.

IR: Calculation of vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum, such as the characteristic C=O stretches for the ketone and carboxylic acid, and the C-Br stretch.

UV-Vis: Time-dependent DFT (TD-DFT) can predict electronic transitions and the maximum absorption wavelengths (λ_max), which are typically influenced by the phenyl-carbonyl conjugated system.

While experimental spectra may be available from suppliers, dedicated computational studies predicting and interpreting these spectra for this compound are not found in the searched literature. sigmaaldrich.combldpharm.com

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the structures and energies of transition states. A key reaction of this compound is its cyclization with hydrazine (B178648) to form 6-phenyl-4,5-dihydropyridazin-3(2H)-one. A computational study of this mechanism would involve mapping the potential energy surface of the reaction, calculating activation energies, and confirming the most likely reaction pathway. Another studied reaction is its oxidation, which results in benzoic acid. derpharmachemica.com While kinetic studies of this oxidation exist, a computational investigation of the transition states is not available.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic behavior and intermolecular interactions of this compound at an atomistic level. Although direct MD simulation studies on this specific molecule are not extensively documented in publicly available literature, its behavior can be inferred from computational studies on molecules containing its constituent functional groups: a carboxylic acid, a phenyl ketone, and a brominated aliphatic carbon. These simulations provide insights into conformational flexibility, solvent effects, and the nature of non-covalent interactions that govern its properties in various environments.

Intermolecular interactions are critical to understanding the behavior of this compound in condensed phases. The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of strong intermolecular hydrogen bonds. nih.govresearchgate.netaip.orgdtu.dk In nonpolar solvents or in the solid state, carboxylic acids are known to form cyclic dimers, where two molecules are held together by a pair of hydrogen bonds between their carboxyl groups. nih.govresearchgate.netdtu.dk The presence of the bromine atom introduces the possibility of halogen bonding, a directional non-covalent interaction where the bromine atom acts as a Lewis acid. rsc.orgnih.govresearchgate.netcdnsciencepub.comresearchgate.netumich.edunih.govacs.org The phenyl ring can participate in π-π stacking and hydrophobic interactions. MD simulations can elucidate the interplay of these various interactions and their impact on the structure and properties of the system.

Force Field Selection and Parametrization

The accuracy of MD simulations is highly dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. nih.govwikipedia.org For a molecule like this compound, a combination of parameters from general force fields for organic molecules, such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF), would typically be used. uq.edu.auambermd.orgambermd.orggromacs.orgresearchgate.netnih.gov

A critical aspect of parameterizing this molecule is the treatment of the bromine atom. Standard force fields often use a simple Lennard-Jones potential and a partial atomic charge to describe halogen atoms, which is insufficient to capture the anisotropic distribution of electron density known as the "sigma-hole". rsc.orgnih.govresearchgate.net This region of positive electrostatic potential on the halogen atom, opposite to the covalent bond, is crucial for the formation of halogen bonds. rsc.orgnih.govresearchgate.net To address this, modified force fields have been developed that include virtual particles with a positive charge attached to the halogen atom to better model halogen bonding. nih.govresearchgate.net Polarizable force fields, such as the Drude model, also offer a more sophisticated description of these interactions. nih.govacs.org

The table below summarizes some of the commonly used force fields for small organic molecules and the considerations for halogenated compounds.

Force FieldStrengths for Organic MoleculesConsiderations for Halogenated Compounds
AMBER (GAFF/GAFF2) Widely used for a broad range of organic and drug-like molecules. ambermd.orgStandard parameters may not accurately model halogen bonding. Requires careful validation or custom parameterization.
CHARMM (CGenFF) Well-established for biomolecular simulations and compatible with a general force field for small molecules. researchgate.netExtensions are available to include virtual particles (sigma-hole models) for improved halogen bond description. nih.govresearchgate.net
OPLS-AA Optimized for liquid properties of organic molecules.Modifications exist to incorporate halogen bonding. acs.org
GROMOS United-atom force field that can be computationally efficient. matsci.orgnih.govgromos.netacs.orgParameterization for halogen bonding may require specific attention.
Drude Polarizable FF Explicitly includes electronic polarizability, providing a more accurate description of electrostatic interactions, including those involving halogens. nih.govacs.orgMore computationally expensive than additive force fields.

Simulation in Explicit and Implicit Solvents

MD simulations of this compound can be performed in either explicit or implicit solvent models to understand its behavior in solution.

Explicit Solvent Simulations: In this approach, the solute is placed in a box of solvent molecules, such as water. This method provides a detailed picture of solute-solvent interactions, including the formation of hydrogen bonds between the carboxylic acid group and water molecules, and the hydration of the different parts of the molecule. researchgate.netrsc.org The choice of water model (e.g., TIP3P, SPC/E) can also influence the simulation results. ambermd.org

Implicit Solvent Simulations: These models represent the solvent as a continuous medium with a given dielectric constant, which reduces the computational cost by eliminating the need to simulate individual solvent molecules. q-chem.comnih.gov While less detailed, implicit solvent models can be useful for exploring conformational landscapes and estimating solvation free energies. nih.gov

The following table outlines typical parameters that would be used in an MD simulation of this compound.

ParameterTypical Value/MethodPurpose
Force Field GAFF2, CGenFF with halogen bond correctionTo describe the inter- and intramolecular forces. ambermd.orgresearchgate.net
Solvent Model Explicit (e.g., TIP3P water) or Implicit (e.g., GB)To model the solvent environment. ambermd.orgq-chem.comnih.gov
Ensemble NPT (isothermal-isobaric)To simulate constant temperature and pressure conditions, mimicking experimental settings.
Temperature 298 K (25 °C) or 310 K (37 °C)To simulate room or physiological temperature.
Pressure 1 atmTo simulate atmospheric pressure.
Simulation Time Nanoseconds (ns) to microseconds (µs)To allow for sufficient sampling of conformational space and intermolecular events.
Time Step 1-2 femtoseconds (fs)The integration time step for the equations of motion.

Analysis of Simulation Trajectories

The output of an MD simulation is a trajectory file that contains the positions, velocities, and energies of all atoms over time. Analysis of this trajectory can reveal:

Conformational Preferences: By analyzing the distribution of dihedral angles, the most stable conformations of the molecule can be identified.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds, both intramolecularly and with solvent molecules, can be tracked throughout the simulation. This is particularly relevant for the carboxylic acid group. nih.govresearchgate.netaip.orgdtu.dknih.govbohrium.comacs.orgacs.orgaip.org

Halogen Bonding: The distance and angle between the bromine atom and potential halogen bond acceptors (e.g., the carbonyl oxygen of another molecule or a solvent molecule) can be monitored to assess the presence and strength of halogen bonds. rsc.orgnih.govresearchgate.netcdnsciencepub.comresearchgate.netumich.edunih.govacs.org

Solvation Structure: The radial distribution function can be calculated to understand the arrangement of solvent molecules around different parts of the solute.

Through these detailed computational investigations, a comprehensive understanding of the dynamic and interactive nature of this compound can be achieved, providing valuable insights into its chemical and physical properties.

Applications of 3 Bromo 4 Oxo 4 Phenylbutanoic Acid in Organic Synthesis and Materials Science

Role as a Building Block for Complex Carbon Frameworks

The intrinsic chemical architecture of 3-Bromo-4-oxo-4-phenylbutanoic acid makes it a valuable synthon, or building block, for the construction of elaborate carbon skeletons. The parent compound, 4-oxo-4-phenylbutanoic acid, can be synthesized via a Friedel-Crafts reaction between succinic anhydride (B1165640) and benzene, a classic method for forming carbon-carbon bonds. The subsequent introduction of a bromine atom at the alpha-position to the ketone (the 3-position of the butanoic acid chain) further enhances its synthetic potential.

This α-bromo ketone functionality allows for a range of nucleophilic substitution reactions, enabling the introduction of new carbon-based or heteroatom-based functional groups. The carboxylic acid group can be converted into esters, amides, or acid chlorides, or it can participate in reactions that extend the carbon chain. The ketone itself can undergo reactions such as aldol (B89426) condensations or Wittig reactions. This array of reactive sites allows for the stepwise and controlled assembly of complex molecular architectures.

Utilization in Heterocyclic Synthesis

The most significant application of this compound and its structural analogs is in the synthesis of heterocyclic compounds. The 1,4-dicarbonyl relationship between the carboxylic acid and the ketone, combined with the reactive bromine atom, facilitates cyclization reactions with various dinucleophiles to form a wide array of five- and six-membered rings containing nitrogen, sulfur, or oxygen.

The compound is a key precursor for various nitrogen-containing heterocycles, which are prevalent scaffolds in many functional molecules.

Pyridazines: The γ-keto acid structure is ideally suited for the Paal-Knorr synthesis of pyridazinones. Reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) leads to condensation, where the hydrazine reacts with both the ketone and the carboxylic acid (or its ester derivative) to form a stable six-membered dihydropyridazinone ring. This is a foundational reaction for creating the pyridazine (B1198779) core structure. Further chemical modifications can lead to more complex derivatives like pyrrolo[1,2-b]pyridazines chemicalbook.com. Research on related bromo-keto acids has shown their utility in forming substituted pyridazines chemicalbook.commolaid.com.

Pyrimidines: Analogous compounds, such as 3-(4-bromobenzoyl)prop-2-enoic acid, have been shown to react with thiourea (B124793) to produce pyrimidine (B1678525) thiones. It is chemically plausible that this compound could react similarly with urea (B33335) or thiourea. The reaction would likely proceed via condensation involving the ketone and the adjacent methylene (B1212753) group, activated by the bromine, to form the pyrimidine ring. Syntheses of various pyrazolo[3,4-d]pyrimidine derivatives have also been reported, highlighting the importance of this class of compounds.

Imidazoles: The α-bromo ketone moiety is a classic electrophile for the Hantzsch synthesis of thiazoles, and can be adapted for imidazole (B134444) synthesis. Reaction with an amidine, for instance, could lead to the formation of a substituted imidazole ring. A patent has been filed for the synthesis of 2-aryl-imidazo[1,2-a]pyridine-3-acetamide derivatives, which may involve intermediates structurally related to this compound molaid.com.

Pyrroles: While less common, the Paal-Knorr pyrrole (B145914) synthesis typically involves a 1,4-dicarbonyl compound and a primary amine. The ketone and carboxylic acid group in this compound could potentially be manipulated to create the necessary 1,4-dicarbonyl precursor for pyrrole synthesis.

The following table summarizes the potential synthesis of N-Heterocycles.

Target HeterocycleReagent(s)Reaction Type
Pyridazinone Hydrazine (H₂NNH₂)Paal-Knorr Condensation
Pyrimidine Urea or ThioureaCondensation/Cyclization
Imidazole AmidinesHantzsch-type Synthesis

S-Heterocycles: The α-bromo ketone functionality is a key component in the Hantzsch thiazole (B1198619) synthesis. Reacting this compound with a thioamide (like thioacetamide) would be expected to yield a thiazole derivative, with the carboxylic acid group providing a handle for further functionalization. Similarly, reactions with other sulfur nucleophiles could lead to different sulfur-containing rings. The synthesis of various isothiazole (B42339) carboxylic acids from bromo-substituted precursors has been demonstrated, showcasing the utility of bromine in the synthesis of S-heterocycles.

O-Heterocycles: The synthesis of furan (B31954) or pyran rings is also conceivable. For instance, intramolecular cyclization via an enolate attacking the carboxylate group could potentially lead to furanone derivatives under specific conditions. Research on the related 3-(4-bromobenzoyl)prop-2-enoic acid has demonstrated its use in preparing pyran derivatives through reactions with reagents like malononitrile.

The following table summarizes the potential synthesis of S- and O-Heterocycles.

Target HeterocycleReagent(s)Reaction Type
Thiazole Thioamide (e.g., Thioacetamide)Hantzsch Thiazole Synthesis
Pyran Carbon nucleophiles (e.g., Malononitrile)Michael Addition/Cyclization

Precursor in Total Synthesis of Complex Molecules

While this compound is a versatile building block, specific examples of its use as a named precursor in the total synthesis of complex natural products are not prominent in the surveyed literature. Its utility is more likely found in the early stages of synthetic sequences, where it serves as a foundational scaffold that is subsequently modified. Its role is often as a generic γ-keto acid or α-bromo ketone, whose contribution becomes embedded within the larger target molecule without being explicitly highlighted as the starting point of the entire synthesis.

Application in Catalysis or Ligand Design (non-biological)

There is currently no significant body of research detailing the direct use of this compound or its immediate derivatives as catalysts or as ligands for metal-based catalysis in a non-biological context. The molecule's functional groups—a carboxylic acid and a ketone—could potentially act as coordinating sites for metal ions. However, its flexibility and the reactivity of the bromine atom might complicate its stability and effectiveness as a ligand in many catalytic systems. Its primary role remains that of a synthetic intermediate rather than a component of a catalytic system.

Development of Functional Materials (e.g., polymers, sensing probes, if non-biological focus)

The application of this compound in the development of functional materials such as polymers or sensing probes is not well-documented in the available literature. In principle, the carboxylic acid group could be used to incorporate the molecule into a polyester (B1180765) or polyamide chain. The phenyl and ketone groups could impart specific properties, such as thermal stability or a site for further functionalization. The bromine atom could also be used as a site for post-polymerization modification. However, these remain theoretical applications without concrete, non-biological examples in the surveyed scientific reports.

Future Research Directions and Perspectives on 3 Bromo 4 Oxo 4 Phenylbutanoic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 3-Bromo-4-oxo-4-phenylbutanoic acid is a primary area for future investigation. Traditional approaches to similar α-bromo ketones often involve the use of elemental bromine, which poses significant handling and environmental challenges. masterorganicchemistry.com Future research should focus on greener alternatives.

One promising avenue is the use of N-bromosuccinimide (NBS) in the presence of a catalyst, a common method for the α-bromination of ketones. organic-chemistry.org The development of a catalytic system that is recyclable and operates under mild conditions would be a significant advancement. Furthermore, exploring continuous flow processes for the synthesis could enhance safety and scalability. A continuous flow system could, for instance, involve the in-situ generation of the brominating agent, minimizing the handling of hazardous reagents. acs.org

Another sustainable approach would be the development of enzymatic or chemo-enzymatic routes. While biocatalytic methods for the synthesis of α-keto acids are known, their application to halogenated derivatives is less explored. nih.gov Screening for or engineering enzymes that can selectively brominate the α-position of a β-keto acid precursor would represent a major step towards a truly green synthesis.

Synthetic Approach Potential Advantages Key Research Challenges
Catalytic Bromination with NBSMilder conditions, improved selectivity. organic-chemistry.orgCatalyst recovery and reuse, optimization of reaction conditions.
Continuous Flow SynthesisEnhanced safety, scalability, precise control. acs.orgReactor design, optimization of flow parameters.
Chemo-enzymatic SynthesisHigh selectivity, environmentally benign. nih.govEnzyme discovery and engineering, substrate scope limitations.

Exploration of Unprecedented Reactivity and Selectivity

The bifunctional nature of this compound, possessing both an electrophilic α-carbon and a nucleophilic enolizable position, as well as a carboxylic acid group, opens up a vast landscape of potential chemical transformations. nih.govwikipedia.org Future research should aim to uncover novel reactivity patterns and develop highly selective transformations.

The Favorskii rearrangement of α-haloketones is a classic reaction that could be explored with this substrate to yield cyclopropanone (B1606653) intermediates or their ring-opened derivatives, depending on the reaction conditions. wikipedia.org A systematic study of the influence of base, solvent, and temperature on the outcome of this rearrangement could lead to the selective synthesis of a variety of valuable building blocks.

Furthermore, the presence of the carboxylic acid moiety could be exploited to direct or participate in reactions. For example, intramolecular cyclizations could be designed to form various heterocyclic systems, such as lactones with a bromomethyl-phenylketone substituent. The development of catalyst-controlled switchable reactions, where different products are obtained from the same starting material by simply changing the catalyst, is another exciting prospect. rsc.org

Advanced Chiral Synthesis and Stereocontrol Methodologies

The carbon atom bearing the bromine is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The development of methods for the asymmetric synthesis of this compound is therefore of high importance, as the biological activity and material properties of chiral molecules are often dependent on their stereochemistry.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-halo carbonyl compounds. wikipedia.org Chiral amine or phosphoric acid catalysts could be investigated for the enantioselective bromination of a suitable precursor to this compound. Another approach is the kinetic resolution of the racemic mixture, where one enantiomer reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantiomerically enriched substrate. acs.org

Moreover, the stereocenter at the α-position can be used to control the stereochemistry of subsequent reactions. For instance, in nucleophilic substitution reactions, the incoming nucleophile may attack from a specific face of the molecule, leading to the formation of a new stereocenter with a predictable configuration.

Integration with High-Throughput and Automation Platforms

To accelerate the discovery of new reactions and applications for this compound and its derivatives, the integration of high-throughput screening and automated synthesis platforms will be crucial. These technologies allow for the rapid execution and analysis of a large number of experiments, significantly speeding up the research and development process. researchgate.net

An automated synthesis platform could be used to systematically vary reaction parameters such as catalysts, solvents, and temperatures to quickly identify optimal conditions for a desired transformation. beilstein-journals.org This would be particularly valuable for exploring the diverse reactivity of the molecule.

Furthermore, high-throughput screening methods can be employed to rapidly assess the biological activity or material properties of a library of compounds derived from this compound. researchgate.net This could lead to the identification of new lead compounds for drug discovery or novel materials with interesting properties.

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling offer powerful tools for the rational design of new derivatives of this compound with tailored properties. mdpi.com Density Functional Theory (DFT) calculations, for example, can be used to predict the reactivity of different sites within the molecule and to understand the mechanisms of potential reactions.

By computationally screening a virtual library of derivatives with different substituents on the phenyl ring or modifications to the carboxylic acid group, it is possible to identify candidates with desired electronic or steric properties. This in-silico approach can guide synthetic efforts, saving time and resources by prioritizing the most promising target molecules.

For instance, computational studies could be used to design derivatives with enhanced reactivity towards a specific nucleophile or with improved binding affinity to a biological target. The theoretical assessment of properties like electrophilicity can provide insights into the potential biological activity and toxicity of new compounds. mdpi.com

Computational Method Application Predicted Properties
Density Functional Theory (DFT)Predicting reactivity, elucidating reaction mechanisms.Electrophilicity, nucleophilicity, transition state energies.
Molecular DockingSimulating binding to biological targets. nih.govBinding affinity, interaction modes.
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity or properties.Biological activity, toxicity, physical properties.

Interdisciplinary Applications in Non-Biological Fields

While the structural motifs of this compound are common in biologically active molecules, its potential applications extend beyond the life sciences. taylorandfrancis.com The reactivity of this compound makes it a versatile building block for the synthesis of novel materials and catalysts.

In materials science, the phenyl ring and the carbonyl group could be incorporated into polymer backbones to create materials with specific thermal or optical properties. The bromine atom provides a handle for further functionalization, such as cross-linking or the attachment of other functional groups.

In the field of catalysis, derivatives of this compound could be used as ligands for metal catalysts. The combination of a hard oxygen donor (from the carboxylate and ketone) and a soft halogen atom could lead to unique catalytic activities and selectivities. Furthermore, the molecule itself could potentially act as an organocatalyst in certain reactions.

Q & A

Basic Research: What are the optimized synthetic routes for 3-Bromo-4-oxo-4-phenylbutanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves halogenation or substitution reactions. For example, nucleophilic substitution (e.g., using amines or thiols under basic conditions) can introduce the bromine moiety to the phenyl ring, as seen in analogous compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid . Key factors include:

  • Temperature Control : Excess heat may lead to ketone reduction or bromine displacement side reactions.
  • Catalyst Selection : Lewis acids (e.g., AlCl₃) can enhance electrophilic aromatic substitution efficiency.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity in substitution reactions.
    Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from brominated byproducts .

Basic Research: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, ketone carbonyl at δ ~200 ppm) and confirms bromine’s electronic effects on adjacent carbons .
  • IR Spectroscopy : Detects carbonyl stretching (~1700 cm⁻¹ for ketone and carboxylic acid) and O-H stretches (~2500–3000 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the bromine substituent, as demonstrated for fluorinated analogs .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₉BrO₃; exact mass: 256.97 g/mol) and fragments indicative of bromine loss (e.g., [M-Br]⁺) .

Advanced Research: How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

  • DFT Calculations : Model the electron-withdrawing effects of bromine on the ketone and carboxylic acid groups. For example, Fukui indices can identify nucleophilic/electrophilic sites for substitution or oxidation .
  • MD Simulations : Predict solubility in solvents (e.g., DMSO vs. water) by analyzing hydrogen-bonding interactions with the carboxylic acid group .
  • Thermogravimetric Analysis (TGA) : Pair computational predictions with experimental data to assess thermal stability and decomposition pathways under inert atmospheres .

Advanced Research: What strategies resolve contradictions in reported reaction outcomes for brominated oxobutanoic acid derivatives?

Methodological Answer:

  • Systematic Variable Testing : Replicate conflicting studies while controlling variables (e.g., moisture levels, catalyst purity) that may explain divergent yields .
  • Isotopic Labeling : Use ¹⁸O-labeled ketones to trace unexpected reduction pathways during synthesis .
  • Cross-Validation : Compare NMR data with crystallographic results to confirm whether observed side products arise from structural isomerism or impurities .

Advanced Research: How to design catalytic systems that utilize this compound as a ligand or intermediate?

Methodological Answer:

  • Coordination Chemistry : The carboxylic acid and ketone groups can act as bidentate ligands for transition metals (e.g., Cu²⁺ or Pd²⁺), enabling applications in cross-coupling reactions. Optimize pH to deprotonate the acid without destabilizing the metal complex .
  • Enzyme Mimetics : Design biomimetic catalysts by mimicking the active sites of α-ketoacid-dependent dioxygenases, leveraging the compound’s α-ketoacid structure .

Methodological: What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Acid-Base Extraction : Utilize the compound’s carboxylic acid group by protonating it in aqueous HCl (pH < 2) and extracting into ethyl acetate, followed by neutralization .
  • Size-Exclusion Chromatography : Separate high-molecular-weight byproducts (e.g., dimerized esters) using Sephadex LH-20 .
  • Crystallization Gradients : Gradually reduce solvent polarity (e.g., from DMF to hexane) to induce selective crystallization .

Safety: What are the critical safety protocols for handling brominated carboxylic acids in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Brominated compounds can cause irritation or sensitization .
  • Ventilation : Use fume hoods during synthesis to avoid inhaling volatile intermediates (e.g., HBr gas released during reactions) .
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Store halogenated waste separately for incineration .

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3-Bromo-4-oxo-4-phenylbutanoic acid
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3-Bromo-4-oxo-4-phenylbutanoic acid

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